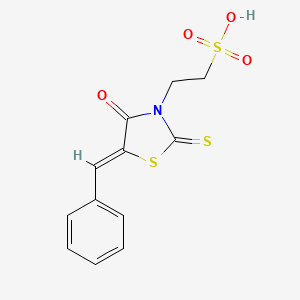

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Vue d'ensemble

Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a heterocyclic compound with significant importance in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves the condensation of 2-thioxothiazolidin-4-one with benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate is then reacted with ethanesulfonic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The ethanesulfonic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted ethanesulfonic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Inhibition of Enzymatic Activity

A study highlighted its inhibitory activity against class C beta-lactamase enzymes isolated from Enterobacter cloacae. The compound demonstrated a significant inhibitory effect, suggesting its potential use in combating antibiotic resistance by targeting beta-lactamase-producing bacteria .

Research has indicated that derivatives of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibit varied biological activities, including anti-inflammatory and antioxidant effects. These activities are attributed to the compound's ability to modulate cellular signaling pathways.

Case Study: Influence of Heterocyclic Substituents

A comparative study assessed the influence of different heterocyclic substituents on the physicochemical and biological properties of the compound's derivatives. The results showed that small changes in substituents could significantly alter the biological activity, highlighting the importance of structural modifications in drug design .

Analytical Chemistry

The compound's unique structure makes it suitable for use as a standard in analytical methods, such as high-performance liquid chromatography (HPLC). Its stability under various conditions allows for reliable quantification in complex mixtures.

Beyond its biological applications, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can be explored for its potential use in material science, particularly in developing novel polymers or coatings due to its reactive functional groups.

Mécanisme D'action

The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparaison Avec Des Composés Similaires

Similar Compounds

2-thioxothiazolidin-4-one: The parent compound of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, known for its antimicrobial properties.

Benzylidene derivatives: Compounds with similar benzylidene groups, exhibiting various biological activities.

Ethanesulfonic acid derivatives: Compounds with similar ethanesulfonic acid moieties, used in various industrial applications.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a thiazolidinone core, a benzylidene group, and an ethanesulfonic acid moiety. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Activité Biologique

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thioxothiazolidin core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 269.35 g/mol |

| Number of Heavy Atoms | 14 |

| Number of Aromatic Heavy Atoms | 9 |

| Number of Rotatable Bonds | 4 |

| Number of H-bond Acceptors | 3 |

| Number of H-bond Donors | 2 |

| Lipinski Rule Compliance | Yes |

Antimicrobial Activity

Research has demonstrated that derivatives of thioxothiazolidin compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound has effective antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that the compound's activity is comparable to or exceeds that of standard antibiotics such as ampicillin and streptomycin .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In a study involving several thioxothiazolidin derivatives, it was found that the tested compounds inhibited fungal growth effectively, suggesting potential use in treating fungal infections .

Antitumor Activity

Preliminary investigations into the antitumor effects of this compound have yielded promising results. It demonstrated low cytotoxicity while retaining antitumor properties in vitro. The compound's mechanism appears to involve the inhibition of specific cancer cell lines without significant toxicity to normal cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer progression.

- Receptor Binding : It shows affinity for nuclear receptors and other proteins involved in cellular signaling pathways.

- Bioavailability and Metabolism : The compound exhibits high gastrointestinal absorption and is metabolized by cytochrome P450 enzymes, indicating a favorable pharmacokinetic profile .

Case Studies

Several case studies have highlighted the efficacy of thioxothiazolidin derivatives:

- Antibacterial Efficacy : A study assessed the antibacterial activity against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations.

- Antifungal Studies : Clinical trials demonstrated effective reduction in fungal load in patients treated with formulations containing thioxothiazolidin derivatives.

- Antitumor Research : Laboratory studies indicated that treatment with this compound reduced tumor size in xenograft models without significant side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, and how do reaction parameters influence stereoselectivity?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation between a thiazolidinone core (e.g., 2-thioxothiazolidin-4-one derivatives) and an aromatic aldehyde in the presence of a base (e.g., sodium acetate) under reflux in acetic acid or ethanol . For Z-isomer selectivity, reaction temperature (60–80°C) and solvent polarity are critical. Polar protic solvents like acetic acid favor Z-configuration due to hydrogen-bond stabilization of intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration and sulfonic acid moiety in this compound?

- Methodological Answer :

- NMR : H NMR can confirm Z-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz for Z-isomers) . The sulfonic acid group is identified by broad peaks in H NMR (δ 10–12 ppm) and a distinct S=O stretch in FTIR (~1040 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry unambiguously, as demonstrated for analogous (Z)-5-benzylidene-thiazolidinones .

Advanced Research Questions

Q. How do substituents on the benzylidene group affect the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene aryl ring enhance electrophilicity at the C5 position, increasing susceptibility to nucleophilic attack (e.g., by amines or thiols) . Conversely, electron-donating groups (e.g., -OCH₃) stabilize the conjugated system, reducing reactivity. Oxidation studies using H₂O₂ or m-CPBA show sulfonic acid stability but thioxo-group conversion to sulfoxides/sulfones, altering biological activity .

| Substituent | Reactivity Trend | Oxidation Product |

|---|---|---|

| -Cl (electron-withdrawing) | Faster nucleophilic substitution | Sulfone (stable) |

| -OCH₃ (electron-donating) | Slower substitution | Sulfoxide (reactive) |

Q. What computational strategies are effective for predicting the bioactivity or binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., tyrosine phosphatases or kinases) can predict binding modes. Focus on the thiazolidinone ring’s thiocarbonyl group and sulfonic acid’s hydrogen-bonding capacity . MD simulations (20–100 ns) assess stability of ligand-receptor complexes, with free energy calculations (MM-PBSA) quantifying affinity .

Q. How can researchers resolve contradictions in reported yields for Knoevenagel condensations under varying solvent systems?

- Methodological Answer : Discrepancies arise from solvent polarity (acetic acid vs. ethanol) and purity of starting materials. Systematic optimization via DoE (Design of Experiments) is recommended:

- Variables : Solvent (acetic acid, ethanol, DMF), base (NaOH, NaOAc), temperature.

- Response : Yield and Z/E ratio.

Replicating conditions from (acetic acid, NaOAc, 3 h reflux) typically gives yields >70% but requires recrystallization (DMF/ethanol) for purity .

Q. Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating the compound’s bioactivity, given its structural similarity to thiazolidinone-based inhibitors?

- Methodological Answer :

- Enzyme inhibition assays : Use purified targets like protein tyrosine phosphatase 1B (PTP1B) or aldose reductase. Monitor activity via UV/Vis (e.g., pNPP hydrolysis for phosphatases) .

- Cell-based assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in macrophage lines (RAW 264.7). Prioritize sulfonic acid derivatives for solubility in cell media .

Q. How does the sulfonic acid group influence solubility and stability in aqueous vs. organic experimental conditions?

- Methodological Answer : The sulfonic acid moiety enhances water solubility (>10 mg/mL in PBS) but may reduce membrane permeability. Stability tests (HPLC, 24–72 h) show degradation <5% in pH 7.4 buffers, but acidic conditions (pH <3) protonate the group, reducing solubility . For organic phase reactions (e.g., esterification), protect the sulfonic acid as a sodium salt .

Propriétés

IUPAC Name |

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S3/c14-11-10(8-9-4-2-1-3-5-9)19-12(18)13(11)6-7-20(15,16)17/h1-5,8H,6-7H2,(H,15,16,17)/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGBRADVNKOKNM-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.